Cas no 20971-06-6 (1-Deoxy-1-nitro-d-galactitol)

1-Deoxy-1-nitro-d-galactitol Chemical and Physical Properties
Names and Identifiers
-
- 1-Deoxy-1-nitro-d-galactitol
- 1-deoxy-1-nitro-D-iditol
- 1-nitro-D-1-deoxy-galactitol
- DTXSID301308707
- W-201829
- NS00084732
- D-Galactitol,1-deoxy-1-nitro-
- (2R,3S,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol
- D-Galactitol, 1-deoxy-1-nitro-
- (2R, 3S, 4R, 5S)-6-nitrohexane-1, 2, 3, 4, 5-pentol
- EINECS 244-132-9
- 20971-06-6
- GEO-04690
- (2R,3S,4R,5S)-6-nitrohexane-1,2,3,4,5-pentaol
- SCHEMBL5522815
-
- Inchi: InChI=1S/C6H13NO7/c8-2-4(10)6(12)5(11)3(9)1-7(13)14/h3-6,8-12H,1-2H2/t3-,4+,5-,6+/m0/s1
- InChI Key: HOFCJTOUEGMYBT-BGPJRJDNSA-N
- SMILES: O=[N+](C[C@@H]([C@@H]([C@@H]([C@@H](CO)O)O)O)O)[O-]
Computed Properties
- Exact Mass: 211.06900
- Monoisotopic Mass: 211.069
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 144
- Surface Charge: 0
- XLogP3: -3.1
Experimental Properties
- Color/Form: White powder
- Density: 1.5172 (rough estimate)
- Melting Point: 142 °C
- Boiling Point: 350.84°C (rough estimate)
- Flash Point: 268.9 °C
- Refractive Index: 1.4240 (estimate)
- PSA: 146.97000
- LogP: -2.77780
1-Deoxy-1-nitro-d-galactitol Security Information
- Safety Instruction: S24/25
- Safety Term:S24/25
1-Deoxy-1-nitro-d-galactitol Customs Data
- HS CODE:2905590090
- Customs Data:
China Customs Code:
2905590090Overview:
2905590090 Halogenation of other acyclic alcohols\Sulfonated and other derivatives.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2905590090 other halogenated, sulphonated, nitrated or nitrosated derivatives of acyclic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
1-Deoxy-1-nitro-d-galactitol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D209860-50mg |
1-Deoxy-1-nitro-D-galactitol |
20971-06-6 | 50mg |
$ 100.00 | 2022-06-05 | ||
TRC | D209860-250mg |
1-Deoxy-1-nitro-D-galactitol |
20971-06-6 | 250mg |
$ 325.00 | 2022-06-05 | ||
A2B Chem LLC | AB19528-100mg |
D-Galactitol, 1-deoxy-1-nitro- |
20971-06-6 | 100mg |
$863.00 | 2024-04-20 | ||
TRC | D209860-100mg |
1-Deoxy-1-nitro-D-galactitol |
20971-06-6 | 100mg |
$ 165.00 | 2022-06-05 |
1-Deoxy-1-nitro-d-galactitol Related Literature
-
Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
Additional information on 1-Deoxy-1-nitro-d-galactitol
Recent Advances in the Study of 1-Deoxy-1-nitro-d-galactitol (CAS: 20971-06-6)
1-Deoxy-1-nitro-d-galactitol (CAS: 20971-06-6) is a nitro sugar derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its unique chemical properties, biological activities, and potential as a lead compound for drug development. This research brief synthesizes the latest findings and highlights key advancements in understanding this compound.
The compound's structure, characterized by the replacement of a hydroxyl group with a nitro group at the C-1 position of d-galactitol, confers distinct reactivity and biological activity. Recent research has elucidated its role as a glycosidase inhibitor, with potential applications in treating metabolic disorders and infectious diseases. Studies have demonstrated its ability to selectively inhibit certain glycosidases, which are enzymes involved in carbohydrate metabolism and pathogen virulence.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the mechanism of action of 1-Deoxy-1-nitro-d-galactitol against bacterial glycosidases. The study revealed that the compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate hydrolysis. This finding has implications for developing novel antibiotics targeting bacterial glycosidases, which are essential for bacterial cell wall synthesis and virulence.
Another significant advancement comes from a 2024 study in Bioorganic & Medicinal Chemistry Letters, which explored the compound's potential in cancer therapy. The research demonstrated that 1-Deoxy-1-nitro-d-galactitol can induce apoptosis in certain cancer cell lines by disrupting glycolytic pathways. This effect is attributed to the compound's ability to interfere with hexokinase activity, a key enzyme in glycolysis, thereby depriving cancer cells of energy and promoting cell death.
Pharmacokinetic studies have also made progress in understanding the bioavailability and metabolic fate of 1-Deoxy-1-nitro-d-galactitol. A recent preclinical study reported in European Journal of Pharmaceutical Sciences (2024) investigated the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The results indicated moderate oral bioavailability and relatively stable plasma concentrations, suggesting potential for oral administration in therapeutic settings.
Structural optimization efforts have been another focus area. Researchers have synthesized various analogs of 1-Deoxy-1-nitro-d-galactitol to improve its pharmacological properties. A 2023 paper in Carbohydrate Research described the synthesis of fluorinated derivatives, which showed enhanced metabolic stability while maintaining inhibitory activity against target enzymes.
The safety profile of 1-Deoxy-1-nitro-d-galactitol has been evaluated in recent toxicology studies. Preliminary results from animal models suggest a favorable safety window, with no significant organ toxicity observed at therapeutic doses. However, further studies are needed to fully characterize its long-term safety profile before clinical translation.
In conclusion, recent research on 1-Deoxy-1-nitro-d-galactitol (CAS: 20971-06-6) has significantly advanced our understanding of its therapeutic potential. From its application as an antimicrobial agent to its emerging role in cancer therapy, this compound continues to show promise across multiple therapeutic areas. Future research directions include further mechanistic studies, clinical translation efforts, and the development of more potent analogs with improved drug-like properties.
20971-06-6 (1-Deoxy-1-nitro-d-galactitol) Related Products
- 14199-83-8(1-Deoxy-1-nitro-D-mannitol)
- 879896-56-7(N-methyl2-(3-methyl-1,2,4-oxadiazol-5-yl)phenylmethylamine)
- 119981-03-2(5-(Pyridin-3-yl)pent-4-yn-2-ol)
- 2154-81-6(4-(3,5-Dimethyl-4-isoxazolyl)benzenesulfonyl chloride)
- 2034268-08-9(3-({[2,3'-bipyridine]-4-yl}methyl)-1-[(4-chlorophenyl)methyl]urea)
- 1343645-28-2(4,4,4-Trifluoro-3-(oxan-4-yl)butanoic acid)
- 1700198-24-8(Ethanone, 1-[4-(chloromethoxy)-2-fluorophenyl]-)
- 2172033-87-1(1-(5-formylthiophen-2-yl)piperidine-3-carboxylic acid)
- 1221725-90-1(methyl 1-(4-cyanophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate)
- 2034435-71-5(N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide)



